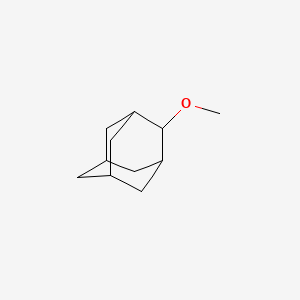

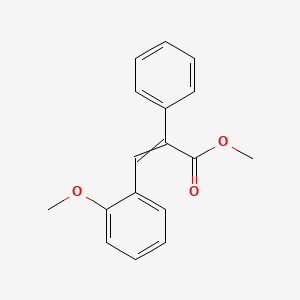

![molecular formula C18H16O5 B15285343 6,7-dihydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B15285343.png)

6,7-dihydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

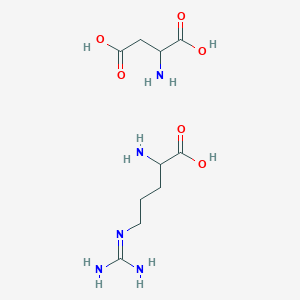

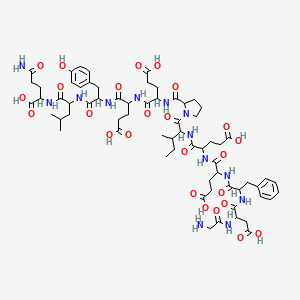

Tanshindiol C is a polycyclic organic compound with the molecular formula C₁₈H₁₆O₅. It belongs to the class of tanshinones, which are isolated from the roots of Salvia miltiorrhiza, a well-known traditional Chinese medicine. Tanshindiol C has garnered attention due to its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of Tanshindiol C involves a concise and efficient approach starting from a ubiquitous ene intermediate. This intermediate is derived from (±)-tanshinol B, which is synthesized in 50% overall yield over three steps using an ultrasound-promoted cycloaddition as a key step . The synthetic route is more step-economic compared to previously reported strategies, thus greatly improving the synthetic efficiency .

Industrial Production Methods

While specific industrial production methods for Tanshindiol C are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including cycloaddition reactions and the use of common reagents such as oxidizing agents and catalysts to facilitate the formation of the desired compound .

Chemical Reactions Analysis

Types of Reactions

Tanshindiol C undergoes various types of chemical reactions, including:

Oxidation: Tanshindiol C can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions involving Tanshindiol C include:

Oxidizing agents: Such as potassium permanganate and chromium trioxide.

Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

Catalysts: Such as palladium on carbon and platinum oxide.

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tanshindiol C has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the synthesis and reactivity of polycyclic organic compounds.

Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.

Medicine: Explored for its potential therapeutic effects in treating cancer, cardiovascular diseases, and inflammatory conditions.

Mechanism of Action

Tanshindiol C exerts its effects through several molecular targets and pathways:

EZH2 Inhibition: It is a competitive inhibitor of EZH2 (Histone Methyltransferase), with an IC50 of 0.55 μM for inhibiting the methyltransferase activity.

Activation of Nrf2 and Sirtuin 1: It activates Nrf2 and Sirtuin 1 (Sirt1) in macrophages, leading to the upregulation of protective genes and proteins.

Anti-cancer Activity: It induces apoptosis and inhibits proliferation in various cancer cell lines by modulating key signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Tanshindiol C is structurally and functionally similar to other tanshinones, including:

- Tanshinone I

- Tanshinone IIA

- Cryptotanshinone

- Tanshindiol B

Uniqueness

Tanshindiol C is unique due to its specific stereochemistry and its potent inhibitory activity against EZH2, which distinguishes it from other tanshinones. Its ability to activate Nrf2 and Sirtuin 1 also adds to its distinct pharmacological profile .

Properties

IUPAC Name |

6,7-dihydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-8-7-23-17-10-3-5-11-9(4-6-12(19)18(11,2)22)14(10)16(21)15(20)13(8)17/h3,5,7,12,19,22H,4,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKDBIDPGKCZJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(C4(C)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-(4-hydroxy-3,5-diiodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B15285260.png)

![Propan-2-yl 2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate](/img/structure/B15285275.png)

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylsulfanyl]propanoic acid](/img/structure/B15285282.png)

![7-methoxy-6-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2H-chromen-2-one](/img/structure/B15285288.png)

![2-(hydroxymethyl)-6-[2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol](/img/structure/B15285295.png)

![2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl octanoate](/img/structure/B15285332.png)

![6-(15-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B15285358.png)